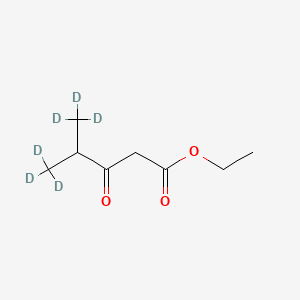

Ethyl Isobutyrylacetate-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl Isobutyrylacetate-d6 is a biochemical used for proteomics research . Its molecular formula is C8H8O6O3 and it has a molecular weight of 164.23 .

Molecular Structure Analysis

The linear formula for Ethyl Isobutyrylacetate-d6 is (CH3)2CHCOCH2COOC2H5 . This indicates that it is an ester derived from isobutyric acid and ethanol.Physical And Chemical Properties Analysis

Ethyl Isobutyrylacetate-d6 is a liquid at room temperature . It has a refractive index of 1.425 , a boiling point of 173 °C , a melting point of -9 °C , and a density of 0.98 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Piperazine Derivatives

Ethyl Isobutyrylacetate is used in the synthesis of piperazine derivatives . These derivatives are being researched as possible multireceptor atypical antipsychotics . They have the potential to affect dopamine and serotonin receptor properties, which could have significant implications for the treatment of various psychiatric disorders .

Synthesis of Pyrazinecarboxamide DGAT1 Inhibitors

Another significant application of Ethyl Isobutyrylacetate is in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors . DGAT1 inhibitors are being studied for their potential use in the treatment of obesity . By inhibiting DGAT1, these compounds could potentially reduce the body’s ability to store fat, thereby helping to control weight .

Solvent Properties

Ethyl Isobutyrylacetate is soluble in chloroform and methanol . This makes it useful in various laboratory and industrial applications where a solvent with these specific properties is required .

Chemical Intermediate

Due to its chemical structure, Ethyl Isobutyrylacetate can serve as an intermediate in the synthesis of other complex organic compounds . Its reactivity and stability make it a valuable tool in the field of organic synthesis .

Material for Chemical Analysis

Ethyl Isobutyrylacetate can also be used as a standard or reference material in various types of chemical analysis . Its known properties can help calibrate instruments or validate analytical methods .

Research Use Only (RUO)

Ethyl Isobutyrylacetate is often labeled as "Research Use Only" . This means it’s primarily intended for laboratory research purposes and not for diagnostic or therapeutic use . This highlights the importance of this compound in advancing scientific knowledge .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl Isobutyrylacetate-d6 is a biochemical used in proteomics research . .

Biochemical Pathways

It’s worth noting that ethyl isobutyrylacetate is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics, affecting dopamine and serotonin receptor properties .

Pharmacokinetics

It is known to be soluble in dichloromethane, ethyl acetate, and hexane , which may influence its bioavailability and distribution in the body.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of biochemicals like Ethyl Isobutyrylacetate-d6. For instance, it is recommended to store Ethyl Isobutyrylacetate-d6 at -20° C to maintain its stability . Furthermore, it’s important to prevent the compound from entering drains or causing further leakage or spillage .

Propiedades

IUPAC Name |

ethyl 5,5,5-trideuterio-3-oxo-4-(trideuteriomethyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDSQRVMMXWMS-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)CC(=O)OCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)